n-Isopropyl-3-sulfamoylbenzamide
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Overview
Description
n-Isopropyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H14N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-sulfamoylbenzamide typically involves the reaction of 3-sulfamoylbenzoic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
n-Isopropyl-3-sulfamoylbenzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied as a potential capsid assembly modulator for the treatment of hepatitis B virus (HBV) infections.
Materials Science: The compound has been used in the development of temperature-sensitive polymers and hydrogels for controlled release applications.
Biology: Its derivatives have been investigated for their antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of n-Isopropyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as a capsid assembly modulator, it targets the core protein of the hepatitis B virus, inhibiting the viral assembly process. This disruption prevents the formation of functional viral particles, thereby reducing viral replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamoylbenzamide: A parent compound with similar structural features.
Benzamide: Another related compound with a simpler structure.
Sulfonamides: A broader class of compounds with sulfonamide groups.
Uniqueness
n-Isopropyl-3-sulfamoylbenzamide is unique due to its specific structural modifications, which enhance its efficacy as a capsid assembly modulator. Its isopropyl group and sulfamoyl moiety contribute to its distinct chemical and biological properties, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-propan-2-yl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)12-10(13)8-4-3-5-9(6-8)16(11,14)15/h3-7H,1-2H3,(H,12,13)(H2,11,14,15) |
InChI Key |
GGWAMQDRXIBATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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